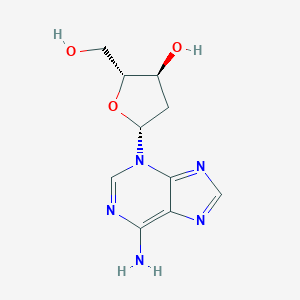
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine, also known as 2'-deoxyadenosine, is a nucleoside that plays an essential role in DNA synthesis. It is composed of a purine base (adenine) and a deoxyribose sugar, which is a component of DNA.
Mécanisme D'action
2'-deoxyadenosine functions as a building block for DNA synthesis. It is incorporated into DNA during replication and repair processes. It forms hydrogen bonds with thymine, which is the complementary base in DNA. This base pairing is crucial for maintaining the integrity of the DNA molecule.
Effets Biochimiques Et Physiologiques
2'-deoxyadenosine has several biochemical and physiological effects. It is essential for DNA synthesis and repair, and its absence can lead to DNA damage and mutations. It can also affect cell proliferation and differentiation. Additionally, it has been shown to have antiviral and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'-deoxyadenosine in lab experiments include its high yield during synthesis, its availability, and its use as a marker for DNA damage and repair studies. However, its limitations include its potential toxicity at high concentrations and its instability in solution.
Orientations Futures
There are several future directions for research involving 2'-deoxyadenosine. One area of interest is its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its use as a precursor for the synthesis of modified nucleosides and nucleotides with unique properties. Additionally, its role in DNA damage and repair processes is still not fully understood and requires further investigation.
In conclusion, 2'-deoxyadenosine is a crucial molecule in DNA synthesis and repair processes. Its synthesis method is efficient, and it has several scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2'-deoxyadenosine could lead to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2'-deoxyadenosine involves the reaction between adenine and 2-deoxy-D-ribose. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is purified using chromatography techniques. The yield of the synthesis process is typically high, making it an efficient method for producing 2'-deoxyadenosine.
Applications De Recherche Scientifique
2'-deoxyadenosine is widely used in scientific research, including molecular biology, biochemistry, and genetics. It is used as a substrate for enzymes involved in DNA synthesis, such as DNA polymerases. It is also used as a marker for DNA damage and repair studies. Additionally, it is used as a precursor for the synthesis of other nucleosides and nucleotides.
Propriétés
Numéro CAS |
19046-84-5 |
|---|---|
Nom du produit |
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine |
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-8)15(4-14-9)7-1-5(17)6(2-16)18-7/h3-7,11,16-17H,1-2H2,(H,12,13)/t5-,6+,7+/m0/s1 |
Clé InChI |
MSOJDYLXMZCMKC-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=C3C2=NC=N3)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC(=N)C3=C2N=CN3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC(=C3C2=NC=N3)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



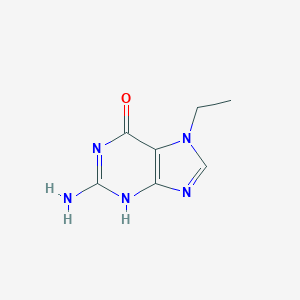
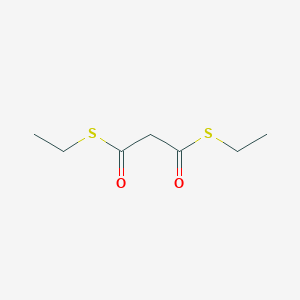
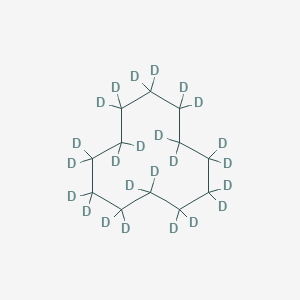
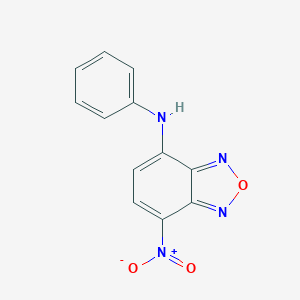
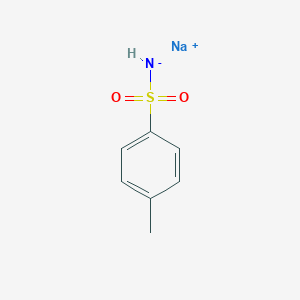
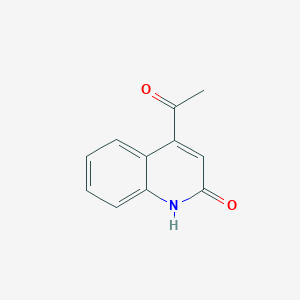
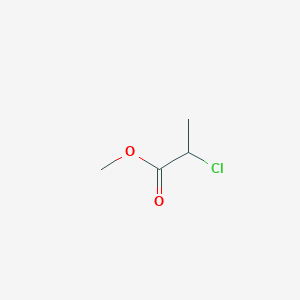
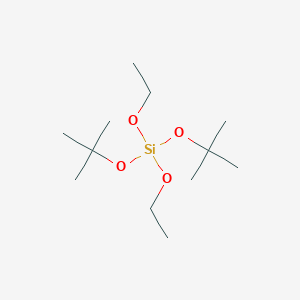
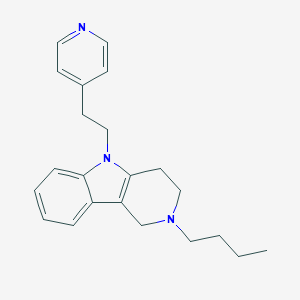
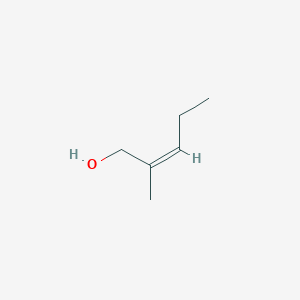
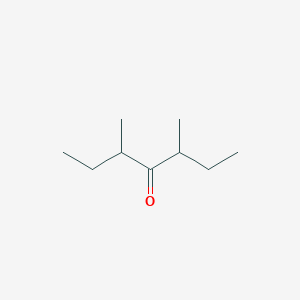
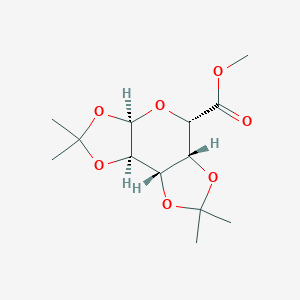

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)